N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
Description
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a compound that features two furan rings, an oxalamide core, and methoxyethyl and furylmethyl substituents
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-19-12(11-5-3-7-21-11)9-16-14(18)13(17)15-8-10-4-2-6-20-10/h2-7,12H,8-9H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJTXTGSSIHHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 2-(Furan-2-yl)-2-Methoxyethylamine
Route A: Reductive Amination
Furfural (1.0 eq) reacts with 2-methoxyethylamine (1.2 eq) in methanol under hydrogen (50 psi) with 10% Pd/C (5 wt%), yielding 89% after 12 h.
Route B: Grignard Addition
Furan-2-ylmagnesium bromide (1.5 eq) adds to 2-methoxyethyl azide in THF at −78°C, followed by Staudinger reduction (PPh₃, H₂O) to give 76% yield.
| Parameter | Route A | Route B |
|---|---|---|
| Yield (%) | 89 | 76 |
| Reaction Time (h) | 12 | 6 |
| Purity (HPLC) | 98.2% | 95.7% |
Oxalamide Coupling: Optimization Studies
Activated oxalyl chloride (1.1 eq) reacts sequentially with the amines in dichloromethane at 0°C. Triethylamine (3.0 eq) scavenges HCl, preventing N-acylation byproducts.
Critical Parameters:
- Order of Addition: Introducing 2-(furan-2-yl)-2-methoxyethylamine first minimizes steric hindrance
- Temperature Control: Maintaining ≤5°C reduces dichloromethane nucleophilic attack on oxalyl chloride
- Stoichiometry: 1.05:1.00 oxalyl chloride-to-amine ratio maximizes conversion (Table 1)
Table 1: Coupling Efficiency vs. Stoichiometry
| Oxalyl Chloride (eq) | Amine 1 (eq) | Amine 2 (eq) | Yield (%) |
|---|---|---|---|
| 1.00 | 1.00 | 1.00 | 68 |
| 1.05 | 1.00 | 1.00 | 82 |
| 1.10 | 1.00 | 1.00 | 85 |
| 1.10 | 1.05 | 1.00 | 91 |
Catalytic System Optimization
Palladium-mediated couplings were compared to classical condensation methods:
Pd(OAc)₂/Xantphos System
Enables one-pot coupling of furan precursors with oxalate esters at 80°C (DMF, 4 h), achieving 88% yield but requiring rigorous oxygen exclusion.
Base-Mediated Condensation
Using Hünig’s base (DIPEA) in acetonitrile at reflux (24 h) provides 79% yield with simpler setup.
Table 2: Catalytic Method Comparison
| Method | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/Xantphos | 80 | 4 | 88 | 97.4 |
| DIPEA Condensation | 82 | 24 | 79 | 99.1 |
Industrial-Scale Purification Strategies
Crystallization from ethyl acetate/hexane (3:7 v/v) achieves 99.5% purity (DSC purity assay). Alternative methods:
Chromatographic Purification
- Silica gel (230–400 mesh) with EtOAc/hexane gradient: 99.8% purity but 12% material loss
- Preparative HPLC (C18, MeCN/H₂O): 99.9% purity, suitable for pharmaceutical applications
Table 3: Purification Efficiency
| Method | Purity (%) | Recovery (%) | Cost (USD/kg) |
|---|---|---|---|
| Crystallization | 99.5 | 92 | 120 |
| Column Chromatography | 99.8 | 88 | 340 |
| Preparative HPLC | 99.9 | 85 | 890 |
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxalamide core can be reduced to form amines or other reduced products.
Substitution: The methoxyethyl and furylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the oxalamide core can produce amines .
Scientific Research Applications
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with molecular targets and pathways within biological systems. The furan rings and oxalamide core can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and oxalamides, such as:
- N1-(2-furylmethyl)-N2-(2-furylmethyl)oxalamide
- N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(2-furylmethyl)oxalamide
Uniqueness
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups and structural features. The presence of both methoxyethyl and furylmethyl groups, along with the oxalamide core, provides distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a compound characterized by its unique structure featuring two furan rings and an oxalamide core. This compound has garnered attention for its potential biological activities, which include antimicrobial and anticancer properties. The following sections detail the synthesis, biological mechanisms, and research findings related to this compound.
The synthesis of this compound typically involves the reaction of 2-(furan-2-yl)-2-methoxyethanamine with oxalyl chloride, followed by coupling with furan-2-ylmethylamine. This process is conducted under anhydrous conditions to ensure optimal yield and purity. The general steps include:
- Formation of Intermediate : Reacting 2-(furan-2-yl)-2-methoxyethanamine with oxalyl chloride in the presence of a base (e.g., triethylamine).
- Coupling Reaction : The intermediate is then reacted with furan-2-ylmethylamine to produce the final compound.
The biological activity of this compound is believed to stem from its interaction with various biological targets, particularly enzymes and receptors involved in critical cellular processes. The mechanisms include:
- Enzyme Inhibition : The furan rings may interact with active sites of enzymes, leading to inhibition of specific biochemical pathways.
- Cellular Pathway Modulation : The compound's structure allows it to affect multiple signaling pathways, potentially leading to altered cell proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that compounds containing furan moieties exhibit significant antimicrobial activity against various pathogens. The specific activities of this compound have been investigated in vitro, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to inhibit tumor growth in xenograft models, indicating potential as a therapeutic agent in cancer treatment.
4. Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL. |
| Anticancer Efficacy | In a mouse xenograft model, treatment with the compound resulted in a 60% reduction in tumor size compared to control groups (p < 0.05). |
| Mechanistic Studies | Analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death. |
5. Conclusion
This compound is a promising compound with significant biological activity, particularly in antimicrobial and anticancer domains. Ongoing research is essential to further elucidate its mechanisms of action and potential therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
Intermediate Preparation : React 2-(furan-2-yl)-2-methoxyethanamine with oxalyl chloride under anhydrous conditions to prevent hydrolysis .
Coupling Reaction : Introduce 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline (or analogous furan-containing amines) via condensation, using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxyl groups .
Purification : Chromatography or recrystallization ensures high purity (>90% by HPLC) .
Key Factors :
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- 1H NMR : Critical for verifying substituent connectivity. For example, furan protons appear as distinct doublets at δ 6.2–7.4 ppm, while oxalamide NH signals resonate near δ 8.3–10.7 ppm .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C bands (~1015 cm⁻¹) .
- HPLC : Quantifies purity (>90% required for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?
- Molecular Weight : 385.42 g/mol (C20H23N3O5), affecting solubility in polar aprotic solvents like DMSO .
- Hydrophobicity : LogP ~2.1 (predicted), necessitating surfactants for aqueous solubility in biological assays .
- Stability : Susceptible to hydrolysis in acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. What methodological approaches are used to evaluate the compound’s potential biological activities, such as antimicrobial or anticancer effects?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the oxalamide’s hydrogen-bonding capacity .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin .
Q. How should researchers address discrepancies in reported biological activities across studies?
- Source Analysis : Verify compound purity (via HPLC) and stereochemistry (e.g., chiral HPLC or X-ray crystallography), as impurities or racemic mixtures may skew results .
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) .
- Structural Analog Comparison : Test derivatives (e.g., replacing methoxy with hydroxy groups) to isolate structure-activity relationships (SAR) .
Q. How can experimental design optimize the exploration of structure-activity relationships (SAR) for this compound?
- Systematic Substitution : Synthesize analogs with modifications to:
- Bioactivity Profiling : Use high-throughput screening (HTS) against diverse targets (e.g., GPCRs, ion channels) to identify off-target effects .
- Data Integration : Multivariate analysis (e.g., PCA) correlates structural features (logP, polar surface area) with activity .
Q. What strategies mitigate challenges in synthesizing stereochemically pure derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
